molecular formula C20H18N2O B5628588 (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone CAS No. 88067-74-7

(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone

Cat. No.: B5628588
CAS No.: 88067-74-7
M. Wt: 302.4 g/mol
InChI Key: IQUUHWDMATWURW-UHFFFAOYSA-N
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Description

(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-phenylquinoline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-quinolin-4-ylamine
  • Cyclohexyl-(2-Phenyl-quinolin-4-yl)-amine
  • 4-Methyl-2-(2-phenyl-quinolin-4-carbonyl)-amino-pentanoic acid methyl ester

Uniqueness

(2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone stands out due to its unique structural features, which confer specific chemical and biological properties. Its pyrrolidine moiety, in particular, enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-12-6-7-13-22)17-14-19(15-8-2-1-3-9-15)21-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUUHWDMATWURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353901
Record name (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88067-74-7
Record name (2-Phenyl-quinolin-4-yl)-pyrrolidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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